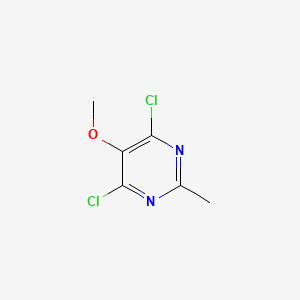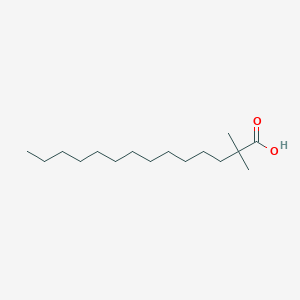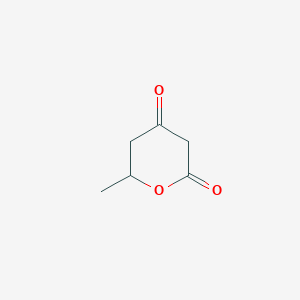
6-Methyloxane-2,4-dione
概要
説明
6-Methyloxane-2,4-dione, also known as 6-methyl-2,4-pyridinedione, is a heterocyclic organic compound with the molecular formula C6H7NO2. It has a molecular weight of 128.13 g/mol .
Synthesis Analysis
While specific synthesis methods for 6-Methyloxane-2,4-dione were not found in the search results, thiazolidine-2,4-dione derivatives have been synthesized as CDK6 inhibitors for anticancer activity . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Molecular Structure Analysis
The molecular structure of 6-Methyloxane-2,4-dione consists of 6 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The average mass is 128.126 Da and the monoisotopic mass is 128.047348 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyloxane-2,4-dione include a molecular weight of 128.13 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Sustainable Lipophilic Solvent
6-Methyloxane-2,4-dione, also known as 2-Methyloxolane (2-MeOx), is used as a sustainable lipophilic solvent to substitute hexane for green extraction of natural products . It has been found to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
2. Extraction of Natural Products and Food Ingredients 2-Methyloxolane (2-MeOx) is a bio-based solvent for the extraction of natural products and food ingredients . It not only provides solvent power and extraction efficiency, but its detailed toxicological profile and environmental impacts are also discussed .
Organic Semiconductors
Amide and imide groups have been widely used in the design of organic semiconductors . The development of new structure semiconductors based on these functional groups is of great interest to further improve the performance of organic electronic devices .
Optoelectronic Applications
Two novel 5,10-dihydrodithieno[3,2-c:3′,2′-h][2,6]naphthyridine-4,9-dione (TVTDA) based quinoidal molecules with different side chains were designed and synthesized . Organic field-effect transistors (OFETs) based on these molecules exhibited unipolar n-type electron transport behavior .
Photo Detection Property
Organic phototransistors (OPTs) based on these molecules showed good photo detection property from red light to near infrared region . This work provides a new idea for the design and synthesis of organic semiconductors, especially for n-type organic semiconductors with photoresponse in the long wavelength .
Synthesis of Quinoidal Small Molecules
6-Methyloxane-2,4-dione is used in the synthesis of quinoidal small molecules . These molecules have deep lowest unoccupied molecular orbital (LUMO) and the deep highest occupied molecular orbital (HOMO) energy levels and strong absorption in the long wavelength region .
作用機序
Safety and Hazards
6-Methyloxane-2,4-dione can cause serious eye irritation. Precautionary measures include washing skin thoroughly after handling and wearing eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
将来の方向性
While specific future directions for 6-Methyloxane-2,4-dione were not found in the search results, thiazolidin-2,4-dione and its derivatives have generated special interest due to their synthetic chemistry and their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals .
特性
IUPAC Name |
6-methyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIHKCBKAOTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517769, DTXSID50902888 | |
| Record name | 6-Methyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3464 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85825-79-2 | |
| Record name | 6-Methyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




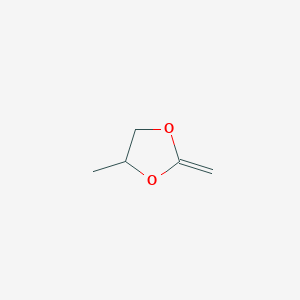

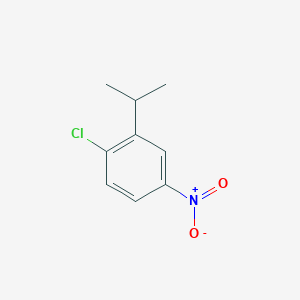
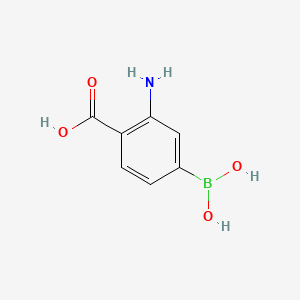
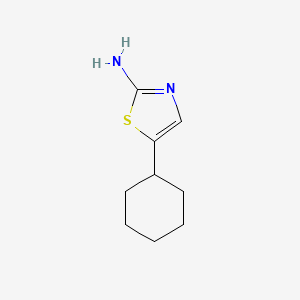

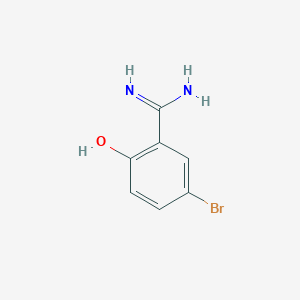


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)
